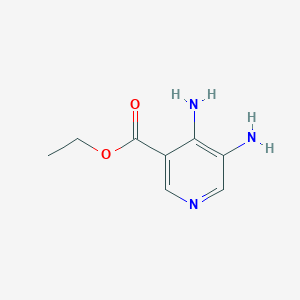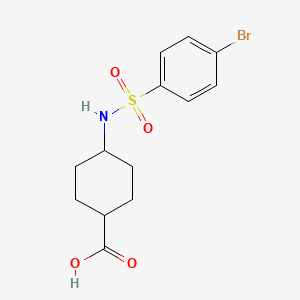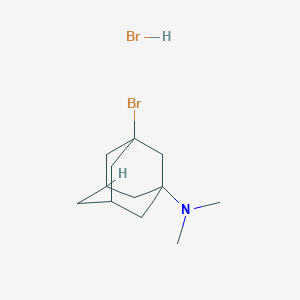
Ethyl 4,5-diaminonicotinate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Ethyl 4,5-diaminonicotinate can be achieved through various methods. One method involves the reaction of 4,5-diamino-nicotinic acid ethyl ester with 2-trifluoromethylbenzaldehyde in N,N-dimethyl-formamide at 120℃ for 8 hours . Another method involves the reaction of ethyl 4,5-diaminonicotinate with 4-fluoro-2-(trifluoromethyl)benzaldehyde in nitrobenzene at 220℃ for 18 hours .Molecular Structure Analysis
The Ethyl 4,5-diaminonicotinate molecule contains a total of 24 bonds. There are 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), 2 primary amines (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The carbon atoms in the chemical structure of Ethyl 4,5-diaminonicotinate are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Physical And Chemical Properties Analysis
Ethyl 4,5-diaminonicotinate is a white crystalline powder that is soluble in water and organic solvents. The boiling point of Ethyl 4,5-diaminonicotinate is not specified .Applications De Recherche Scientifique
Carcinogenic Properties of Alcoholic Beverages : Research conducted at the International Agency for Research on Cancer (IARC) in 2007, including Ethyl carbamate (urethane), a frequent contaminant of fermented foods and beverages, reassessed the carcinogenicity of alcoholic beverages (Baan et al., 2007).
Antimitotic Agents : A study focused on the synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates, which included the cyclization of ethyl 5,6-diamino-4-hydrazinopyridin-2-ylcarbamate. This research indicated the potential of these compounds in inhibiting the proliferation of growth and causing mitotic arrest in lymphoid leukemia L1210 at micromolar concentrations (Temple, 1990).
Synthesis of Orthogonally Protected Diamino Acids : A method for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates was developed, which are useful for the synthesis of edeine analogs. This involved the use of differently N-protected (S)-2,3-diaminopropanoic acid (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
Phosphine-Catalyzed Annulation : A study described the [4 + 2] annulation of ethyl 2-methyl-2,3-butadienoate with N-tosylimines in the presence of an organic phosphine catalyst. This process led to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates (Zhu, Lan, & Kwon, 2003).
Erbium(III) Chloride in Ethyl Lactate : Research highlighted the use of Erbium(III) chloride in ethyl lactate as an environmentally friendly system for the reaction of furfural and amines. This yielded diastereoselectively different N,N-substituted trans-4,5-diaminocyclopent-2-enones (Procopio et al., 2013).
Safety And Hazards
Ethyl 4,5-diaminonicotinate is classified as having acute toxicity (oral, Category 4, H302) and can cause skin corrosion/irritation (Category 2, H315) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
ethyl 4,5-diaminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2,9H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLSNQHYBVMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,5-diaminonicotinate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine](/img/structure/B1396755.png)


amine hydrochloride](/img/structure/B1396763.png)


![6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1396766.png)
![2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid](/img/structure/B1396767.png)
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B1396769.png)

![4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate](/img/structure/B1396771.png)